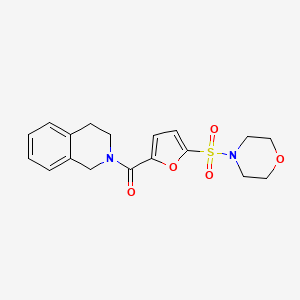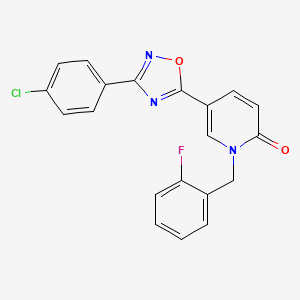![molecular formula C30H28BF4N B2562070 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate CAS No. 88125-57-9](/img/structure/B2562070.png)
7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of acridinium salts, which are known for their photophysical and electrochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The initial step involves the synthesis of the acridine core through a cyclization reaction. This can be achieved by reacting a suitable diphenylamine derivative with a propyl halide under basic conditions.
Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the acridine core reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the Tetrahydrodibenzo[c,h] Structure: This step involves hydrogenation of the acridine core to form the tetrahydrodibenzo structure. This can be done using a hydrogenation catalyst such as palladium on carbon.
Formation of the Acridinium Salt: The final step involves the quaternization of the nitrogen atom in the acridine core with tetrafluoroboric acid, resulting in the formation of the acridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the acridine core, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the acridinium salt back to the acridine form, often using reducing agents like sodium borohydride.
Substitution: The phenyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the acridinium salt.
Reduction: Acridine derivatives.
Substitution: Various substituted acridinium salts depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate is used as a photoredox catalyst due to its ability to absorb light and facilitate redox reactions. It is also studied for its electrochemical properties, making it useful in the development of organic electronic devices.
Biology
In biological research, this compound is explored for its potential as a fluorescent probe. Its unique photophysical properties allow it to be used in imaging techniques to study cellular processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, particularly in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting cancer cells.
Industry
In industrial applications, the compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its stable luminescent properties.
作用機序
The mechanism of action of 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate involves its ability to absorb light and undergo photoinduced electron transfer. This process generates reactive intermediates that can participate in various chemical reactions. In biological systems, the compound can generate reactive oxygen species that induce cell damage, making it useful in photodynamic therapy.
類似化合物との比較
Similar Compounds
- 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]xanthylium perchlorate
- 7-(4-Methylphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]xanthylium perchlorate
- 7-(2-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]xanthylium perchlorate
Uniqueness
Compared to similar compounds, 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate is unique due to its specific structural modifications, such as the propyl group and the tetrafluoroborate counterion. These modifications enhance its photophysical properties and make it more suitable for specific applications like photodynamic therapy and optoelectronics.
特性
IUPAC Name |
13-phenyl-2-propyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N.BF4/c1-2-20-31-29-24-14-8-6-10-21(24)16-18-26(29)28(23-12-4-3-5-13-23)27-19-17-22-11-7-9-15-25(22)30(27)31;2-1(3,4)5/h3-15H,2,16-20H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYIJVOAYCJFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+]1=C2C(=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5)CCC6=CC=CC=C62 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B2561987.png)
![1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2561988.png)
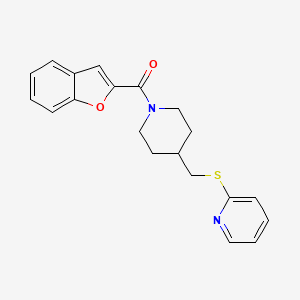
![1,3-dimethyl-7-neopentyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561990.png)
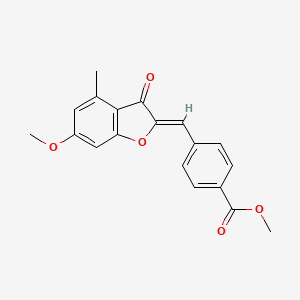
![3,3-difluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclobutane-1-carboxamide](/img/structure/B2561993.png)
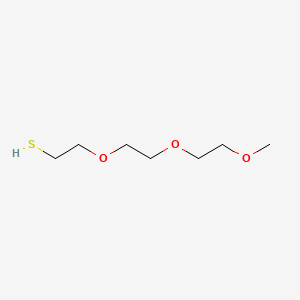
![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2561998.png)

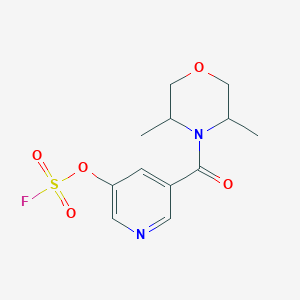
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2562001.png)
![2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2562003.png)
